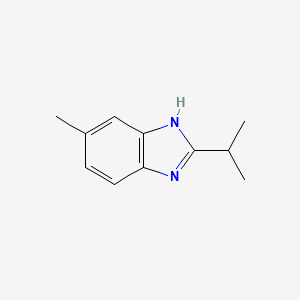
6-methyl-2-propan-2-yl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-propan-2-yl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-2-propan-2-yl-1H-benzimidazole is a compound that belongs to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzimidazole nucleus, which is known for its pharmacological significance. The presence of the methyl and isopropyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been associated with various biological activities:
- Antimicrobial Activity : Benzimidazole compounds exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Many benzimidazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as topoisomerase inhibition.
- Antiparasitic Effects : Certain benzimidazoles are utilized in the treatment of parasitic infections, particularly in veterinary medicine.
The mechanism by which this compound exerts its biological effects often involves:
- Inhibition of Microtubule Formation : Similar to other benzimidazoles, it may disrupt microtubule dynamics, crucial for cell division.
- Enzyme Inhibition : It can act as an inhibitor of specific enzymes involved in cellular processes, contributing to its anticancer and antiparasitic activities.
Table 1: Summary of Biological Activities
Study Examples
- Anticancer Activity : A study demonstrated that derivatives of benzimidazole significantly inhibited the growth of human cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular pathways regulating cell survival and death .
- Antimicrobial Efficacy : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
- Antiparasitic Studies : In veterinary applications, certain benzimidazoles have been used effectively against gastrointestinal parasites in livestock, showcasing their potential in both human and animal health .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations at the 1-, 2-, and 5-position of the benzimidazole nucleus have been shown to enhance or diminish activity against specific targets. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability .
Propiedades
IUPAC Name |
6-methyl-2-propan-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)11-12-9-5-4-8(3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWLBRHMNCNWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262580 |
Source


|
| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-90-5 |
Source


|
| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













